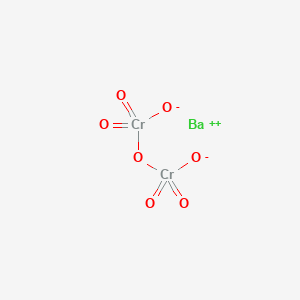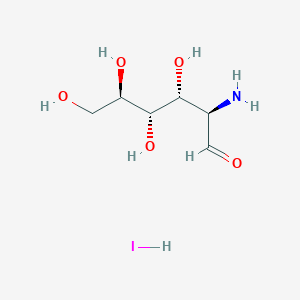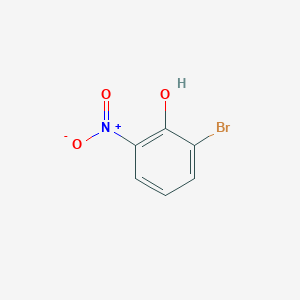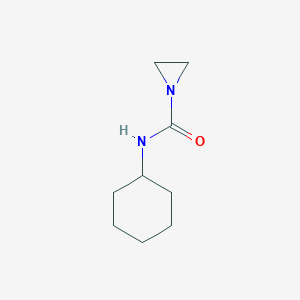![molecular formula C8H9NO B084802 2,3-Dihydrobenzo[b]furan-7-ylamine CAS No. 13414-56-7](/img/structure/B84802.png)
2,3-Dihydrobenzo[b]furan-7-ylamine
概要
説明
Synthesis Analysis
The synthesis of 2,3-Dihydrobenzo[b]furan derivatives involves various chemical strategies. One approach involves the synthesis of 7-aroyl-2,3-dihydrobenzo[b]furan-3-carboxylic acids and their analogs, highlighting a method to manipulate the benzo[b]furan core for potential analgesic agents (Boyle et al., 1986). Another method focuses on the preparation of 3-acetoacetylaminobenzo[b]furan derivatives, showcasing a strategy for creating compounds with modified triene systems at the 3-position, indicating a versatile approach to synthesizing benzo[b]furan derivatives (Tsuji et al., 2003).
Molecular Structure Analysis
The molecular structure of 2,3-Dihydrobenzo[b]furan derivatives can be complex, with the presence of various functional groups that contribute to their chemical behavior. The X-ray diffraction data of certain derivatives, such as 5-acryloyloxy-trans-2-(4-methoxyphenyl)-3-methyl-2,3-dihydrobenzo[b]furan, provide insights into their crystal structure, showcasing the detailed arrangement of atoms within the molecule (Sandoval et al., 2012).
Chemical Reactions and Properties
The chemical reactions involving 2,3-Dihydrobenzo[b]furan derivatives are diverse. For instance, reactions of o-quinone methides with pyridinium methylides demonstrate a route to synthesize 1,2-dihydronaphtho[2,1-b]furans and 2,3-dihydrobenzofurans, indicating the reactivity of the benzo[b]furan nucleus toward nucleophilic additions (Osyanin et al., 2013).
科学的研究の応用
Potential Inhibitors of Angiogenesis
2,3-Dihydrobenzo[b]furan-7-ylamine derivatives have been synthesized and evaluated as potential inhibitors of angiogenesis. These compounds were synthesized through a Knoevenagel reaction followed by acid-catalyzed cyclodehydration. Compound 11, in particular, showed significant antiangiogenic activity in the three-dimensional in vitro rat aortic rings test, with a vascular density index comparable to that observed with SU-5416, a known inhibitor (Braud et al., 2003).
Synthesis of Novel 1,4-benzoquinone Derivatives
4,6,7-Trichloro-2-hetarylamino-5-hydroxy-2,3-dihydrobenzo[b]furans were synthesized from 4,6,7-trichloro-2,5-dihydroxy-2,3-dihydrobenzo[b]furan and hetarylamines. These compounds are precursors for the synthesis of novel 1,4-benzoquinone derivatives with potential applications in various fields, showcasing the compound's versatility as a synthetic precursor (Karlivāns & Valters, 2003).
Chiroptical Studies and Configurational Assignments
2,3-Dihydrobenzo[b]furan-7-ylamine derivatives were used in chiroptical studies, which led to the establishment of a helicity rule for the 2,3-dihydrobenzo[b]furan chromophore. This discovery facilitated the configurational assignment of norneolignans and other compounds, highlighting the chemical's utility in analytical and stereochemical studies (Kurtán & Antus, 2003).
Development of Organic Electronics
A novel multifunctional anthracene derivative, synthesized by coupling anthracene moiety with dibenzo[b,d]furan units (related to 2,3-Dihydrobenzo[b]furan-7-ylamine), demonstrated excellent thermal stability, carrier transport ability, and fluorescence. This derivative, used in organic thin-film transistors, underscores the compound's potential applications in developing organic electronic devices (Zhao et al., 2017).
Safety And Hazards
“2,3-Dihydrobenzo[b]furan-7-ylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2,3-dihydro-1-benzofuran-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHZGSLXPQGPJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510307 | |
| Record name | 2,3-Dihydro-1-benzofuran-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydrobenzo[b]furan-7-ylamine | |
CAS RN |
13414-56-7 | |
| Record name | 2,3-Dihydro-1-benzofuran-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1-benzofuran-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)




![(S)-2-amino-6-[(benzylidene)amino]hexanoic acid](/img/structure/B84739.png)
![(1R,13R,15S)-5,7-Dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9-trien-15-ol](/img/structure/B84740.png)
![4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol](/img/structure/B84743.png)